molecular formula C9H9Cl2NO B1356132 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide CAS No. 99585-90-7

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

Cat. No.: B1356132
CAS No.: 99585-90-7
M. Wt: 218.08 g/mol
InChI Key: LKFPDBUGLNXOIP-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It is an aromatic amide and an organochlorine compound .


Synthesis Analysis

N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9Cl2NO . The InChI code is 1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) and the InChI key is LKFPDBUGLNXOIP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amides play a very important role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 218.08 . The compound is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Conformation

Studies on related compounds such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide have provided insights into molecular conformation, particularly the orientation of the N—H bond relative to methyl groups and the formation of intermolecular hydrogen bonds. These structural details contribute to understanding the chemical behavior and potential applications of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in various fields, including material science and pharmaceuticals (Gowda et al., 2007), (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly

Research on halogenated N,2-diarylacetamides, including compounds similar to this compound, focuses on their molecular conformations and how they assemble into larger structures through hydrogen bonding and other intermolecular interactions. These studies are crucial for designing new materials with desired physical and chemical properties (Nayak et al., 2014).

Metabolism and Environmental Impact

Although primarily related to chloroacetamide herbicides, research into the metabolism of these compounds in liver microsomes provides valuable information on the environmental and health impacts of related chemicals, including this compound. Understanding the metabolic pathways can inform safety protocols and environmental guidelines (Coleman et al., 2000).

Polarity and Quantum Chemical Calculations

Investigations into the polarity and structure of similar acetamides through experimental and computational methods provide insights into the electronic properties and potential reactivity of this compound. These studies are fundamental in predicting the behavior of such compounds in various chemical environments and could be applied in the development of new chemical entities (Ishmaeva et al., 2015).

Potential for Novel Applications

Research on derivatives of related chemical structures highlights the potential for developing new compounds with various applications, including as pesticides or in medicinal chemistry. The synthesis and characterization of these derivatives pave the way for further exploration of this compound in new domains (Olszewska, Tarasiuk, & Pikus, 2011).

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the detoxification processes and can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic processes and stress responses. The compound’s ability to inhibit certain enzymes can lead to the accumulation of substrates, thereby affecting cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved detoxification processes. At higher doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and detoxification processes. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its efficacy and potential toxicity. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action. This localization is critical for the compound’s ability to modulate cellular processes effectively .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPDBUGLNXOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589275
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-90-7
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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